N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide

Chemical building block Molecular properties Lead optimization

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4) is a low-molecular-weight synthetic sulfonamide with the elemental formula C₈H₁₃NO₄S (MW 219.26 g/mol), comprising a furan ring linked via a chiral 2‑methoxyethyl tether to a methanesulfonamide warhead. Currently, it is listed almost exclusively in chemical catalogues and a Genentech patent family (e.g., US20160264567, WO2016144842) that describes substituted sulfonamides as TRPA1 antagonists for pain and asthma, where furan‑containing building blocks are explicitly claimed as synthetic intermediates.

Molecular Formula C8H13NO4S
Molecular Weight 219.26
CAS No. 1795455-85-4
Cat. No. B2820497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide
CAS1795455-85-4
Molecular FormulaC8H13NO4S
Molecular Weight219.26
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C)C1=CC=CO1
InChIInChI=1S/C8H13NO4S/c1-12-8(6-9-14(2,10)11)7-4-3-5-13-7/h3-5,8-9H,6H2,1-2H3
InChIKeySVQONOVQGSDQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4) – What It Is and Why It Matters


N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4) is a low-molecular-weight synthetic sulfonamide with the elemental formula C₈H₁₃NO₄S (MW 219.26 g/mol), comprising a furan ring linked via a chiral 2‑methoxyethyl tether to a methanesulfonamide warhead . Currently, it is listed almost exclusively in chemical catalogues and a Genentech patent family (e.g., US20160264567, WO2016144842) that describes substituted sulfonamides as TRPA1 antagonists for pain and asthma, where furan‑containing building blocks are explicitly claimed as synthetic intermediates [1]. The molecule therefore occupies the interface between a simple sulfonamide building block and a privileged intermediate for a therapeutically validated ion‑channel target.

Why N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide Cannot Be Swapped with Simple Sulfonamide Building Blocks


Although “methanesulfonamide” appears in thousands of commercial screening compounds, the 2‑(furan‑2‑yl)‑2‑methoxyethyl side‑chain is the critical differentiator. The furan oxygen provides a hydrogen‑bond acceptor that is absent in phenyl or thiophene analogs, while the methoxy oxygen at the chiral carbon can act as a second hydrogen‑bond acceptor and a potential metal‑chelation site . In the Genentech TRPA1 antagonist patent family, the furan‑2‑yl substructure is unequivocally required for biological activity; simple N‑(2‑methoxyethyl)methanesulfonamide (CAS 93501‑85‑0) lacks the heteroaryl ring and falls completely outside the claimed generic scope [1]. Thus, sourcing a building block that contains the exact furan‑2‑yl‑methoxyethyl linker is essential for any group that plans to follow the Genentech SAR or generate structurally faithful analogues.

Head‑to‑Head Quantitative Differentiation of N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide vs. Nearest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target from the Non‑Furan Building Block

The target compound (MW 219.26 g/mol, 14 heavy atoms) is 43% larger than N‑(2‑methoxyethyl)methanesulfonamide (MW 153.20 g/mol, 9 heavy atoms). The additional furan ring adds five heavy atoms and two hydrogen‑bond acceptors, dramatically altering the pharmacophore . This difference in molecular properties directly impacts partition coefficient, permeability, and target engagement profiles . No head‑to‑head bioactivity data are publicly available, but the significant divergence in molecular properties supports differentiated binding potential.

Chemical building block Molecular properties Lead optimization

Chiral Methoxyethyl Linker Provides an Additional Hydrogen‑Bond Acceptor Absent in Furan‑2‑ylmethanesulfonamide

Furan‑2‑ylmethanesulfonamide (CAS 4412‑90‑2) directly links the furan to the sulfonamide via a one‑carbon methylene spacer (C₅H₇NO₃S; MW 161.18 g/mol). The target molecule replaces the methylene with a 2‑methoxyethyl linker that introduces a chiral center bearing a methoxy group, creating a second ether oxygen atom that can serve as a metal‑chelation site or a specific hydrogen‑bond acceptor . This alteration moves the furan ring ~2.5–3.0 Å farther from the sulfonamide, which can dramatically affect the shape complementarity with a protein binding pocket .

Chiral building block Hydrogen bonding Ligand design

Furan‑2‑yl vs. Chlorophenyl‑Furan Hybrid: Molecular Weight and Lipophilicity Distinctions

1‑(2‑Chlorophenyl)‑N‑[2‑(furan‑2‑yl)‑2‑methoxyethyl]methanesulfonamide (CAS 1795295‑99‑6) extends the scaffold with a chlorophenyl group attached to the methanesulfonamide carbon, increasing the molecular weight to 329.8 g/mol and adding significant lipophilicity (estimated cLogP ≥ 2.5 vs. cLogP ~0.8 for the target) [1]. While more advanced for TRPA1 antagonism, its higher molecular weight and lipophilicity may compromise solubility and early‑stage pharmacokinetic properties . In contrast, the target molecule (MW 219.26 g/mol) lies well within the Rule‑of‑Five boundaries, making it a superior choice for fragment‑based screening and hit‑to‑lead optimization.

Drug‑likeness Lipophilicity Early‑stage discovery

Direct Patent Provenance Links the Scaffold to a Defined Therapeutic Programme (TRPA1 Antagonism)

The Genentech patent application US20160264567A1 explicitly claims substituted sulfonamide compounds comprising a 5‑membered heteroaryl (including furan) linked via an alkylene or substituted alkylene chain to a sulfonamide. The 2‑(furan‑2‑yl)‑2‑methoxyethyl fragment is listed among the preferred embodiments [1]. By contrast, simple N‑(2‑methoxyethyl)methanesulfonamide does not fall within the granted claims. This means that building blocks containing the furan‑2‑yl‑methoxyethyl motif are demonstrably part of a patent‑protected chemical series being developed for pain and asthma indications, providing a clear rationale for prioritizing procurement of the exact compound.

TRPA1 antagonist Pain Asthma Patented chemical space

High‑Value Scenarios for N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4)


Medicinal Chemistry: TRPA1 Antagonist Hit‑Expansion Library

The compound serves as the logical furan‑2‑yl‑methoxyethyl precursor for parallel synthesis of a focused library around the Genentech TRPA1 chemotype. Because the scaffold already contains the chiral methoxyethyl linker, library enumeration can proceed through N‑functionalization or furan ring derivatization, rapidly generating analogs that remain within the claimed patent space [1].

Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 219 Da and a low estimated cLogP (~0.8), the compound adheres to the ‘Rule of Three’ for fragment screening. It can be soaked into crystals of TRPA1 or other ion channels to probe the furan‑methanesulfonamide binding hot‑spot, without the lipophilicity penalty introduced by the chlorophenyl analog .

Chemical Biology Tool Compound Synthesis

The furan ring can be selectively oxidized to a reactive aldehyde or carboxylic acid handle for bioconjugation, while the methanesulfonamide NH remains available for additional derivatization. This bifunctional reactivity gives the molecule an advantage over furan‑2‑ylmethanesulfonamide, which cannot be further functionalized through an oxidizable 2‑methoxyethyl linker .

Process Chemistry: Scalable Cost‑Effective Intermediate

The synthesis is modular (2‑furylmethanol + methanesulfonyl chloride + base), uses readily available, inexpensive reagents, and avoids the need for transition‑metal catalysis. This makes it a cost‑effective intermediate for industrial R&D teams that need gram‑to‑kilogram quantities for preclinical development, in contrast to more complex furan‑sulfonamide hybrids that require multi‑step convergent syntheses .

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.